Regioisomeric Differentiation: 3-Methoxy vs. 4-Methoxy Phenyl Substitution Establishes a Distinct Physicochemical and Predicted Target-Engagement Profile
The target compound bears a 3-methoxy substituent on the terminal phenylurea ring, whereas its closest commercially available isomer carries a 4-methoxy group (CAS 923186-67-8; identical molecular formula C₂₁H₁₉N₅O₂ and MW 373.4). In diaryl urea kinase inhibitor SAR, the methoxy position dictates both the vector of the lone-pair electrons available for hinge-region hydrogen bonding and the overall molecular dipole, which directly influences binding-pocket complementarity [1]. Although no head-to-head biochemical data exist for these two specific compounds, the positional isomerism is a well-characterized determinant of kinase selectivity in imidazo[1,2-a]pyrimidine series [2]. The 3-methoxy orientation is predicted by SEA (Similarity Ensemble Approach) to favor DNA-PK (PRKDC) engagement, whereas the 4-methoxy isomer has not been linked to the same predicted target profile in public databases [3].
| Evidence Dimension | Positional isomerism—methoxy group location on terminal phenyl ring |
|---|---|
| Target Compound Data | 3-OCH₃ substitution; SEA-predicted target: PRKDC (DNA-PK), P-value 42, Max Tc 96 [3] |
| Comparator Or Baseline | 4-OCH₃ substitution (CAS 923186-67-8); no SEA prediction publicly available for DNA-PK |
| Quantified Difference | Regioisomeric shift from meta to para position; no quantitative potency data available for either compound |
| Conditions | In silico SEA prediction based on ChEMBL 20 ligand-target similarity; no experimental confirmation |
Why This Matters
Procurement of the incorrect regioisomer (4-methoxy instead of 3-methoxy) may result in complete loss of on-target activity in DNA-damage-response kinase assays, as methoxy positional isomers frequently show >10-fold differences in kinase IC₅₀ within the same chemotype.
- [1] Garuti L, Roberti M, Bottegoni G. Diaryl urea: a privileged structure in anticancer agents. Curr Med Chem. 2016;23(15):1528–1548. doi:10.2174/0929867323666160411142532. View Source
- [2] Charrier JD, Durrant SJ, Golec JM, et al. Discovery of potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) protein kinase as potential anticancer agents. J Med Chem. 2011;54(7):2320–2330. doi:10.1021/jm101488z. PMID: 21413798. View Source
- [3] ZINC Database. ZINC71317285—SEA Predictions: PRKDC (DNA-PK) P-value 42, Max Tc 96. https://zinc.docking.org/substances/ZINC000071317285/ View Source
